N-Carbamoylphosphoramidic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbamoylphosphoramidic dichloride is a chemical compound with significant importance in various fields of chemistry and industry. It is known for its unique reactivity and versatility in synthetic applications. This compound is characterized by the presence of both carbamoyl and phosphoramidic functional groups, which contribute to its diverse chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Carbamoylphosphoramidic dichloride can be synthesized through several methods. One common approach involves the reaction of carbamoyl chloride with phosphorus trichloride under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors with precise control over temperature and pressure. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Carbamoylphosphoramidic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form carbamoylphosphoric acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involves aqueous solutions and mild temperatures.
Condensation Reactions: Often require the presence of a base or acid catalyst.
Major Products Formed:
Substituted Derivatives: Depending on the nucleophile used.
Carbamoylphosphoric Acid: From hydrolysis.
Complex Molecules: From condensation reactions.
Scientific Research Applications
N-Carbamoylphosphoramidic dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic and inorganic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Carbamoylphosphoramidic dichloride involves its ability to react with various nucleophiles and electrophiles. The compound’s reactivity is primarily due to the presence of highly reactive phosphorus and carbamoyl groups. These groups can form stable intermediates with molecular targets, leading to the desired chemical transformations .
Comparison with Similar Compounds
Phosphoryl Chloride: Shares similar reactivity but lacks the carbamoyl group.
Carbamoyl Chloride: Contains the carbamoyl group but lacks the phosphorus component.
Phosphoramidic Chloride: Similar structure but different reactivity due to the absence of the carbamoyl group.
Uniqueness: N-Carbamoylphosphoramidic dichloride is unique due to the combination of carbamoyl and phosphoramidic functional groups, which provide it with a distinct reactivity profile. This makes it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
4737-15-9 |
---|---|
Molecular Formula |
CH3Cl2N2O2P |
Molecular Weight |
176.92 g/mol |
IUPAC Name |
dichlorophosphorylurea |
InChI |
InChI=1S/CH3Cl2N2O2P/c2-8(3,7)5-1(4)6/h(H3,4,5,6,7) |
InChI Key |
FNSXRXWGTPWQRR-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(N)NP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.